6-Tritylamino-nicotinic acid

Vue d'ensemble

Description

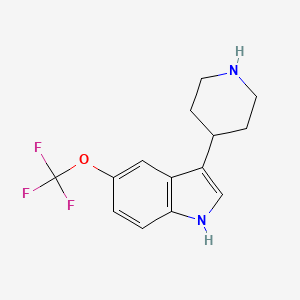

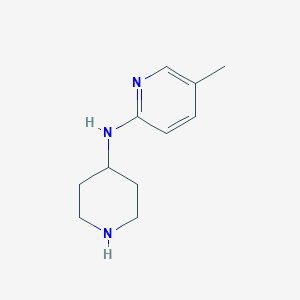

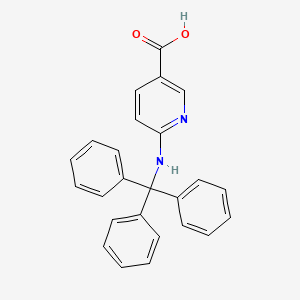

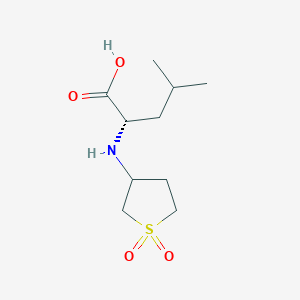

6-Tritylamino-nicotinic acid is a compound with the CAS Number: 49647-10-1 . It has a molecular weight of 380.45 and its IUPAC name is 6-(tritylamino)nicotinic acid . The compound appears as a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for 6-Tritylamino-nicotinic acid is1S/C25H20N2O2/c28-24(29)19-16-17-23(26-18-19)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,26,27)(H,28,29) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

6-Tritylamino-nicotinic acid is a white to yellow solid at room temperature . It has a molecular weight of 380.45 .Applications De Recherche Scientifique

Receptor Mediation and Lipid-Lowering Effects

Nicotinic acid has been recognized for its lipid-lowering properties, primarily through its action on specific receptors in adipose tissue. The studies highlight the identification of the G-protein-coupled receptors PUMA-G in mice and HM74 in humans as nicotinic acid receptors. These receptors mediate the anti-lipolytic effect of nicotinic acid by inhibiting hormone-sensitive triglyceride lipase, leading to decreased lipolysis and lower free fatty acid levels in the bloodstream. This mechanism is crucial for the drug's ability to treat dyslipidemia and reduce cardiovascular risk factors (Tunaru et al., 2003; Wise et al., 2003).

Anti-Inflammatory and Neuroprotective Actions

Research has also uncovered that nicotinic acid and its derivatives have potential anti-inflammatory and neuroprotective effects. These effects are mediated through receptors expressed on immune cells, such as macrophages within atherosclerotic plaques. Activation of these receptors by nicotinic acid can inhibit the progression of atherosclerosis, independent of its lipid-modifying effects, suggesting a broader therapeutic potential for the compound in inflammatory diseases (Lukasova et al., 2011).

Vasorelaxation and Antioxidation Properties

Furthermore, derivatives of nicotinic acid, such as thionicotinic acid analogs, have been studied for their vasorelaxation and antioxidative properties. These compounds can induce vasorelaxation in a dose-dependent manner, mediated partially by endothelium-induced nitric oxide and prostacyclin, and exhibit antioxidant properties in assays, suggesting their potential in treating cardiovascular diseases and providing a novel class of therapeutic agents (Prachayasittikul et al., 2010).

Propriétés

IUPAC Name |

6-(tritylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c28-24(29)19-16-17-23(26-18-19)27-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-18H,(H,26,27)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMITERXCIMRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649696 | |

| Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tritylamino-nicotinic acid | |

CAS RN |

49647-10-1 | |

| Record name | 6-[(Triphenylmethyl)amino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Methylpyrazin-2-yl)oxy]benzylamine](/img/structure/B1604009.png)

![1-[1-(4-Methyl-1-piperazinyl)cyclopentyl]methanamine](/img/structure/B1604012.png)